molecular formula C16H16O2 B7815505 4-(3-Isopropylphenoxy)benzaldehyde

4-(3-Isopropylphenoxy)benzaldehyde

Cat. No.: B7815505
M. Wt: 240.30 g/mol
InChI Key: SRFGNWQPZVITAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Isopropylphenoxy)benzaldehyde is a benzaldehyde derivative featuring a 3-isopropylphenoxy substituent at the para position of the aldehyde group. This compound is structurally characterized by its electron-donating isopropylphenoxy group, which imparts steric bulk and influences electronic properties. Benzaldehyde derivatives are widely used as intermediates in organic synthesis, pharmaceuticals, and materials science due to their versatile aldehyde functionality .

Properties

IUPAC Name

4-(3-propan-2-ylphenoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12(2)14-4-3-5-16(10-14)18-15-8-6-13(11-17)7-9-15/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFGNWQPZVITAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)OC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Isopropylphenoxy)benzaldehyde can be achieved through several methods. One common approach involves the condensation of 3-isopropylphenol with 4-formylbenzoic acid under acidic conditions to form the desired product. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the condensation process.

Another method involves the etherification of 3-isopropylphenol with 4-bromobenzaldehyde in the presence of a base such as potassium carbonate. This reaction is usually conducted in an organic solvent like dimethylformamide (DMF) and requires heating to achieve the desired product.

Industrial Production Methods

Industrial production of 4-(3-Isopropylphenoxy)benzaldehyde may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3-Isopropylphenoxy)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO₃) or bromine (Br₂).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.

    Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.

    Substitution: Nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: 4-(3-Isopropylphenoxy)benzoic acid.

    Reduction: 4-(3-Isopropylphenoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

4-(3-Isopropylphenoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(3-Isopropylphenoxy)benzaldehyde is primarily related to its ability to interact with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the aromatic rings may participate in π-π interactions with other aromatic compounds, influencing their activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Stability

The substituent on the benzaldehyde scaffold significantly alters its chemical behavior:

  • 4-(3-Isopropylphenoxy)benzaldehyde: The 3-isopropylphenoxy group is electron-donating, reducing the electrophilicity of the aldehyde compared to nitro-substituted analogs. Steric hindrance from the isopropyl group may slow nucleophilic addition reactions.
  • 4-(4-Nitrophenoxy)benzaldehyde (): The nitro group is strongly electron-withdrawing, enhancing the aldehyde's electrophilicity and reactivity toward nucleophiles. This compound is likely more reactive in condensation reactions but may pose explosive risks due to nitro group instability .
  • However, bromine’s leaving-group ability increases toxicity and handling risks .
Table 1: Substituent Impact on Key Properties
Compound Substituent Electronic Effect Reactivity Profile Stability Considerations
4-(3-Isopropylphenoxy)benzaldehyde 3-Isopropylphenoxy Electron-donating Moderate electrophilicity High steric hindrance
4-(4-Nitrophenoxy)benzaldehyde 4-Nitrophenoxy Electron-withdrawing High electrophilicity Potential nitro group instability
4-(Bromomethyl)benzaldehyde Bromomethyl Neutral Alkylation/Cross-coupling Bromine-related toxicity
Table 2: Hazard Comparison
Compound GHS Classification (Inferred) Key Safety Measures
4-(3-Isopropylphenoxy)benzaldehyde Irritant (Category 2) Use PPE; avoid inhalation
4-(4-Nitrophenoxy)benzaldehyde Acute Toxicity (Category 4) Eye flushing, ventilation
4-(Bromomethyl)benzaldehyde Corrosive (Category 1B) Immediate washing, toxicologist consultation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.